2'-Deoxyuridine-5'-triphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

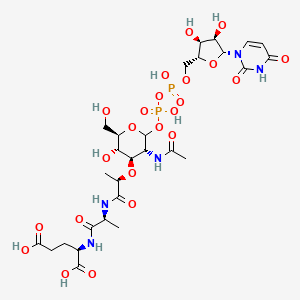

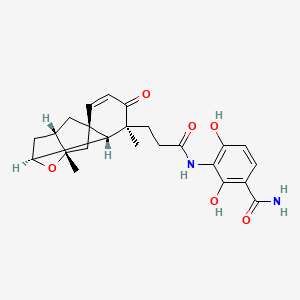

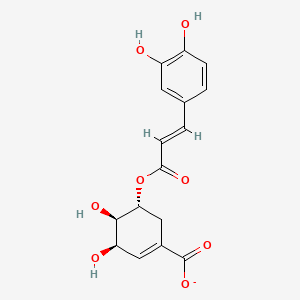

DUTP(4-) is a 2'-deoxyribonucleoside 5'-triphosphate(4-) resulting from deprotonation of the triphosphate OH groups of 2'-deoxyuridine-5'-triphosphate (dUTP). It is a conjugate base of a dUTP(3-).

Wissenschaftliche Forschungsanwendungen

Nucleotide Synthesis and DNA Integrity

2'-Deoxyuridine-5'-triphosphate (dUTP) plays a crucial role in the synthesis of DNA, particularly in the maintenance of genomic integrity. As part of the nucleotide pool, dUTP is involved in DNA replication and repair processes. The enzymatic conversion of dUTP to deoxythymidine triphosphate (dTTP) by dUTPase ensures a proper balance between these nucleotides, preventing the misincorporation of uracil into DNA. This balance is vital for preventing mutations and maintaining the stability of genetic material in living organisms (Roy et al., 2016).

Cancer Research and Chemotherapy

In the context of cancer research and treatment, dUTP and its analogs have been explored for their therapeutic potential. For instance, fluorinated pyrimidines like 5-fluoro-2'-deoxyuridine (FdUrd) have been utilized in chemotherapy to target rapidly dividing cancer cells. These compounds act as antimetabolites, disrupting DNA synthesis and function, leading to cancer cell death. The clinical application of such compounds has been studied extensively, highlighting their utility in palliative care for patients with advanced cancers, particularly those affecting the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).

Viral Research and Innate Immunity

In the realm of virology, the study of viral enzymes such as dUTPases has shed light on their role in modulating the host's innate immune response. Viruses encode dUTPases to maintain the integrity of their genetic material and to evade the host's defense mechanisms. Understanding the function of these viral enzymes not only provides insights into viral replication and pathogenesis but also opens avenues for developing antiviral therapies that target these enzymes, thereby enhancing the host's immune response (Ariza et al., 2022).

Mitochondrial DNA Replication

The replication of mitochondrial DNA (mtDNA) also relies on an adequate supply of nucleotides, including dUTP. The regulation of dNTP pools within mitochondria is critical for mtDNA synthesis and maintenance. Disruptions in these pools can lead to mitochondrial dysfunction and are associated with various mitochondrial diseases. Research in this area focuses on understanding the mechanisms that govern dNTP availability in mitochondria and their impact on mitochondrial health and function (Gandhi & Samuels, 2011).

Eigenschaften

Produktname |

2'-Deoxyuridine-5'-triphosphate |

|---|---|

Molekularformel |

C9H11N2O14P3-4 |

Molekulargewicht |

464.11 g/mol |

IUPAC-Name |

[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/p-4/t5-,6+,8+/m0/s1 |

InChI-Schlüssel |

AHCYMLUZIRLXAA-SHYZEUOFSA-J |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Kanonische SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Synonyme |

2'-deoxyuridine 5'-triphosphate deoxy-UTP deoxyuridine triphosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

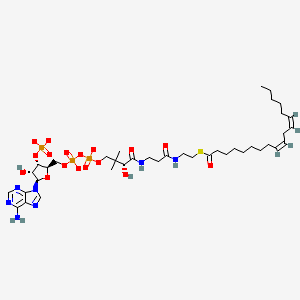

![sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl-(2-methyl-1,2,4-triazol-3-yl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1264333.png)

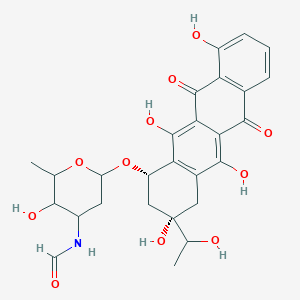

![2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1264349.png)

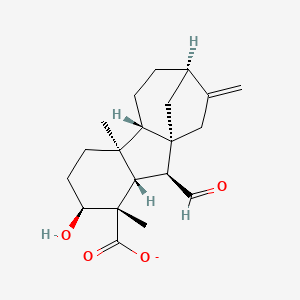

![5-[(3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B1264351.png)